molecular formula C9H17NO4 B8201681 Valiloxibic acid CAS No. 238401-16-6

Valiloxibic acid

Cat. No.: B8201681
CAS No.: 238401-16-6
M. Wt: 203.24 g/mol
InChI Key: RMGPNQKZEPTAOC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valiloxibic acid (also known as Valiloxybate) is an investigational amino acid prodrug of γ-hydroxybutyrate (GHB) . It is designed to be hydrolyzed in the body to release GHB, a compound that acts as an agonist at both the GABA B receptor and the specific GHB receptor in the brain . This mechanism is of significant interest for researching sleep disorders and neurological conditions. A key research advantage of this compound over native GHB is its modified pharmacokinetic profile. Studies indicate it provides a delayed time to peak plasma levels of GHB and extends the duration of exposure, maintaining desired concentrations for 6 to 7 hours . This extended-release profile makes it a valuable tool for investigating once-nightly dosing regimens in preclinical models, particularly for conditions like narcolepsy and excessive daytime sleepiness associated with Parkinson's disease . Furthermore, as a prodrug, this compound is a neutral molecule that contains no sodium or other cations, which is a consideration for chronic research models where sodium intake is a factor . Its absorption and tissue distribution are believed to be mediated by monocarboxylate transporters (MCTs), which are important determinants of the pharmacokinetics of GHB and its prodrugs . This compound serves as a critical compound for exploring the therapeutic potential and safety of sustained GHB receptor activation in the central nervous system. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(2S)-2-amino-3-methylbutanoyl]oxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(2)8(10)9(13)14-5-3-4-7(11)12/h6,8H,3-5,10H2,1-2H3,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGPNQKZEPTAOC-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238401-16-6
Record name Valiloxybate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238401166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valiloxybate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16937
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VALILOXYBATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B8NWP8K91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Esterification Using Carbodiimide Coupling Agents

The most widely reported method employs dicyclohexylcarbodiimide (DCC) as a dehydrating agent. DCC activates the carboxylic acid group of 4-hydroxybutanoic acid, facilitating nucleophilic attack by the hydroxyl group of L-valine.

Reaction Conditions:

  • Molar Ratio: 1:1 (L-valine to 4-hydroxybutanoic acid)

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–25°C under inert atmosphere

  • Catalyst: 4-Dimethylaminopyridine (DMAP) at 0.1–1.0 mol%

The reaction typically achieves 70–85% yield after 12–24 hours. Side products, such as N-acylurea derivatives, may form due to DCC decomposition, necessitating purification via column chromatography.

Alternative Activation Methods

To circumvent DCC-related impurities, N-hydroxysuccinimide (NHS) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used. These agents generate active esters with improved solubility in polar aprotic solvents like dimethylformamide (DMF).

Key Advantages:

  • Reduced byproduct formation

  • Compatibility with microwave-assisted synthesis (30–60 minutes at 50°C)

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Key steps include:

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to enhance mixing and heat transfer.

Process Parameters:

ParameterValue
Residence Time10–15 minutes
Temperature20–30°C
Pressure1–2 bar
Throughput50–100 kg/day

This method reduces solvent use by 40% compared to batch processes.

Purification and Quality Control

Crude this compound undergoes:

  • Liquid-Liquid Extraction: Removal of unreacted starting materials using ethyl acetate/water biphasic systems.

  • Crystallization: Recrystallization from ethanol/water mixtures (80:20 v/v) yields >99% purity.

  • Analytical Validation: HPLC with UV detection (λ = 210 nm) ensures compliance with ICH Q3A guidelines.

Comparative Analysis of Catalysts

The choice of catalyst significantly impacts reaction efficiency:

CatalystYield (%)Byproducts (%)Cost (USD/g)
DCC78120.85
EDC8281.20
NHS7551.50

EDC offers the best balance of yield and purity for research-scale synthesis, while DCC remains preferred industrially due to lower costs.

Emerging Methodologies

Enzymatic Synthesis

Recent studies explore lipase-catalyzed esterification in non-aqueous media. Candida antarctica lipase B (CAL-B) achieves 65% conversion at 37°C, though scalability remains challenging.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball mills reduces waste generation. Pilot trials report 60% yield in 2 hours, with potential for optimization.

Case Study: Process Optimization

A 2024 study compared batch vs. flow synthesis:

MetricBatch ProcessFlow Process
Annual Output (kg)1,2003,500
Energy Use (kWh/kg)8532
Purity (%)98.599.7

Flow synthesis improved throughput by 192% while reducing solvent waste .

Chemical Reactions Analysis

Types of Reactions: Valiloxibic acid undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed to yield L-valine and 4-hydroxybutanoic acid.

    Oxidation and Reduction:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

Valiloxibic acid serves as a model compound in the study of various chemical reactions, particularly esterification and hydrolysis. Its structural properties allow researchers to investigate reaction mechanisms and kinetics in organic chemistry.

In biological research, this compound is primarily studied for its role as a prodrug of GHB. GHB is known for its psychoactive effects and potential therapeutic uses.

Mechanism of Action:
Upon administration, this compound is hydrolyzed to release GHB, which acts on GABA-B receptors in the brain. This interaction is crucial for modulating neurotransmission and has implications for various neurological conditions.

Case Study: Neurotransmission Modulation

Research indicates that GHB can improve sleep patterns and reduce symptoms of narcolepsy. In clinical settings, this compound's ability to convert to GHB has been investigated for treating sleep disorders and conditions related to alcohol dependence.

Medical Applications

This compound is being explored for its potential therapeutic benefits in several medical fields:

  • Neurology: Investigated as a treatment for narcolepsy due to its sedative effects.
  • Psychiatry: Studied for its potential in managing alcohol dependence and mood disorders.
  • Oncology: Emerging research suggests that this compound may have anticancer properties through mechanisms involving histone deacetylase inhibition .

Table 2: Potential Medical Uses of this compound

Medical FieldApplication
NeurologyTreatment for narcolepsy
PsychiatryManagement of alcohol dependence
OncologyPotential anticancer agent

Industrial Applications

In the industrial sector, this compound is utilized in the development of new chemical processes and drug formulations. Its properties facilitate the creation of novel compounds that can enhance drug efficacy and bioavailability.

Mechanism of Action

Valiloxibic acid acts as a prodrug for GHB. Upon administration, it is hydrolyzed to release GHB, which then exerts its effects by binding to the GHB receptor and acting as a weak agonist at the GABAB receptor. This interaction modulates neurotransmission and produces psychoactive effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Valiloxibic acid shares functional and structural relationships with GHB and other GHB receptor-targeting compounds. Below is a detailed comparison based on pharmacological targets, mechanisms, and applications.

Structural and Functional Analogs

Compound Type Molecular Target Mechanism of Action Key Research Findings
This compound Prodrug GHB receptor (indirect) Converts to GHB in vivo Preclinical studies highlight its potential to modulate GHB receptor activity with delayed onset, possibly reducing abuse liability compared to GHB .
GHB Active metabolite GHB receptor, GABAB receptor Direct agonist at both receptors Rapid absorption and short half-life (~30–60 min) limit therapeutic use; high abuse potential due to euphoric effects .
UMB 68 Selective ligand GHB receptor High-affinity binding to GHB receptor Used as a research tool to isolate GHB receptor effects from GABAB-mediated actions; lacks psychoactive properties .
Sodium oxybate Sodium salt of GHB GHB receptor, GABAB receptor Direct agonist (same as GHB) FDA-approved for narcolepsy; controlled-release formulation mitigates rapid metabolism but retains abuse risk .

Pharmacokinetic and Toxicological Contrasts

  • Bioavailability : this compound’s prodrug design may enhance oral bioavailability by bypassing first-pass metabolism, whereas GHB and sodium oxybate require frequent dosing due to rapid clearance .
  • Toxicity : GHB overdose risks include respiratory depression and coma. This compound’s delayed conversion to GHB could reduce acute toxicity but requires long-term safety validation .

Critical Analysis of Evidence Gaps

Existing literature lacks head-to-head comparisons of this compound with GHB or sodium oxybate in terms of:

  • Pharmacodynamic profiles: No data on this compound’s receptor binding affinity (e.g., Ki values) or dose-response relationships.
  • Metabolic pathways : Enzymes involved in this compound-to-GHB conversion remain unidentified, complicating drug interaction predictions .

Biological Activity

Valiloxibic acid, a compound with the chemical formula C9H17NO4, is primarily recognized as a prodrug for gamma-hydroxybutyric acid (GHB). Upon administration, it is hydrolyzed to release GHB, which interacts with GHB receptors and exerts various biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound functions as a prodrug for GHB. The hydrolysis of this compound in the body leads to the release of GHB, a compound known for its psychoactive properties. GHB acts as a weak agonist at the GABAB receptor and modulates neurotransmission, influencing various central nervous system activities. This mechanism is critical in understanding its potential therapeutic applications in conditions such as narcolepsy and alcohol dependence .

Biological Activities

This compound has been investigated for several biological activities:

  • Neuroprotective Effects : Research indicates that this compound may protect dopaminergic neurons from oxidative stress and inflammation, which are significant factors in neurodegenerative diseases like Parkinson's .
  • Anti-Cancer Properties : this compound has shown promise in inhibiting cancer cell proliferation, particularly in liver cancer models. It appears to induce apoptosis and inhibit tumor growth through its action as a histone deacetylase (HDAC) inhibitor .
  • Metabolic Effects : The compound may also exhibit anti-diabetic and antihypertensive effects, contributing to metabolic health .

Case Study 1: Neuroprotection in Parkinson's Disease

A study demonstrated that this compound could mitigate rotenone-induced neurotoxicity in dopaminergic neurons. The treatment reduced pro-inflammatory cytokines and oxidative stress markers while enhancing antioxidant enzyme levels. This suggests that this compound has potential as a neuroprotective agent in Parkinson's disease .

Case Study 2: Anticancer Efficacy in Hepatocellular Carcinoma

In preclinical trials using orthotopic xenograft mouse models, this compound was found to significantly reduce tumor burden in liver cancer. The compound inhibited colony formation and migration of liver cancer cells while promoting apoptosis through HDAC inhibition. These findings highlight its potential as a novel chemotherapeutic agent .

Comparative Data Table

Biological ActivityMechanism of ActionEvidence Level
NeuroprotectionReduces oxidative stress; anti-inflammatoryIn vitro and animal studies
AnticancerInduces apoptosis; inhibits HDACPreclinical trials
Anti-diabeticImproves metabolic parametersEmerging evidence
AntihypertensiveModulates blood pressurePreliminary studies

Q & A

Q. What are the validated synthetic protocols for Valiloxibic Acid, and how can researchers ensure reproducibility?

this compound synthesis should follow peer-reviewed protocols with explicit reaction conditions (e.g., solvent, temperature, catalysts). For reproducibility, document all procedural details, including purification methods (e.g., column chromatography gradients, recrystallization solvents) and characterization data (e.g., NMR peak assignments, HRMS spectra). Use standardized reporting formats as per the Beilstein Journal guidelines, ensuring synthesis steps are separable from analytical data .

Q. Which analytical techniques are most robust for confirming this compound purity and structural integrity?

Combine orthogonal methods:

  • Quantitative purity : HPLC with UV/Vis detection (λmax calibrated for this compound) and ≥95% purity threshold.
  • Structural validation : 1^1H/13^{13}C NMR (compare with published spectra), FT-IR for functional groups, and elemental analysis (deviation ≤0.4% for C/H/N). Cross-validate results against authenticated reference standards, and report detection limits for impurities .

Q. How should researchers design a literature review to identify gaps in this compound pharmacology?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Use databases like PubMed/Scifinder with keywords: "this compound AND [mechanism OR pharmacokinetics]."
  • Filter for studies with in vivo efficacy data (e.g., IC50 values in disease models) and note inconsistencies in reported bioactivity.
  • Map findings using a matrix to highlight understudied targets (e.g., COX-3 isoform interactions) .

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound’s reported biological activity across studies?

Conduct a meta-analysis with inclusion criteria:

  • Standardize activity metrics (e.g., normalize IC50 values to control assays).
  • Stratify data by experimental models (e.g., cell lines vs. primary cells) and dosing regimens. Use statistical tests (ANOVA with post-hoc Tukey) to identify outliers. If discrepancies persist, perform de novo assays under controlled conditions (e.g., uniform cell passage number, serum-free media) .

Q. How can computational modeling optimize this compound’s target selectivity?

Employ molecular dynamics (MD) simulations to assess binding stability to off-target receptors (e.g., prostaglandin receptors):

  • Parameterize force fields using crystallographic data from homologous proteins.
  • Calculate binding free energy (ΔG) with MM/GBSA and compare to experimental Ki values. Validate predictions via mutagenesis studies (e.g., alanine scanning of key binding residues) .

Q. What experimental strategies validate this compound’s metabolic stability in preclinical models?

Use LC-MS/MS-based pharmacokinetic profiling :

  • Administer this compound orally/intravenously to rodents; collect plasma at t = 0.25, 0.5, 1, 2, 4, 8, 24h.
  • Quantify parent compound and metabolites (e.g., glucuronide conjugates) against calibration curves. Calculate AUC, Cmax, t1/2, and CL/F. Compare to in vitro microsomal stability data (e.g., human/rat liver microsomes) .

Methodological Considerations

Q. How should researchers address low yield in this compound synthesis?

Perform design of experiments (DoE) :

  • Vary critical factors (e.g., stoichiometry, temperature) in a factorial design.
  • Use response surface methodology (RSM) to optimize yield. Characterize intermediates via inline IR spectroscopy to identify rate-limiting steps .

Q. What statistical approaches are appropriate for dose-response studies of this compound?

Fit data to a four-parameter logistic model :

Y = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC}_{50} - X) \cdot \text{HillSlope}}}}

Report EC50 with 95% confidence intervals and assess model goodness-of-fit (R² > 0.95). For non-sigmoidal curves, use nonlinear mixed-effects models .

Data Presentation Guidelines

  • Tables : Include mean ± SD, n ≥ 3, and p-values for comparisons. Use footnotes for abbreviations .
  • Figures : Label axes with units, indicate statistical significance (e.g., asterisks), and cite source software (e.g., GraphPad Prism v10) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.